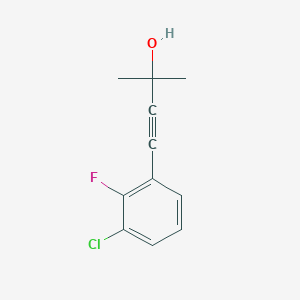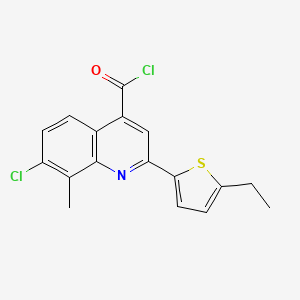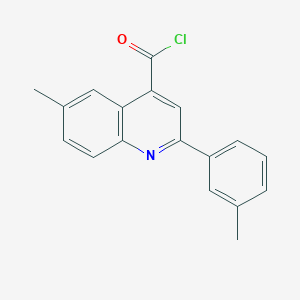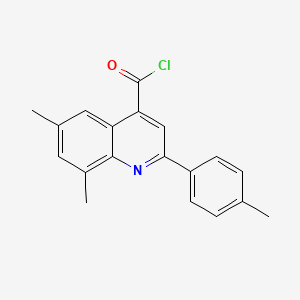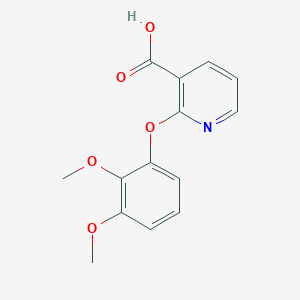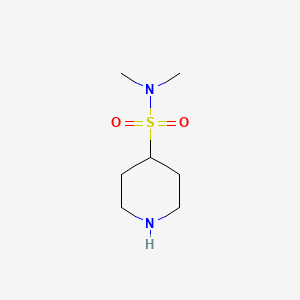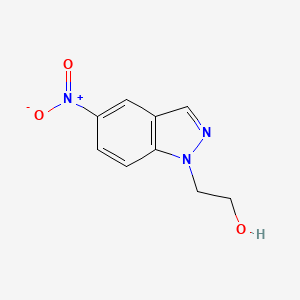
2-(5-nitro-1H-indazol-1-il)etanol
Descripción general
Descripción
2-(5-Nitro-1H-indazol-1-yl)ethanol is a chemical compound with the molecular formula C9H9N3O3 It is a derivative of indazole, a bicyclic compound containing a benzene ring fused to a pyrazole ring
Aplicaciones Científicas De Investigación
2-(5-Nitro-1H-indazol-1-yl)ethanol has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex indazole derivatives with potential pharmaceutical applications.
Biology: Investigated for its potential as an antimicrobial agent due to the presence of the nitro group, which can generate reactive nitrogen species.
Medicine: Explored for its potential anticancer properties, as indazole derivatives have shown activity against various cancer cell lines.
Industry: Used in the development of dyes, pigments, and other specialty chemicals due to its unique chemical structure.
Análisis Bioquímico
Biochemical Properties
2-(5-nitro-1H-indazol-1-yl)ethanol plays a significant role in biochemical reactions due to its ability to interact with enzymes, proteins, and other biomolecules. This compound can act as a substrate or inhibitor in enzymatic reactions, depending on the specific enzyme involved. For instance, it has been observed to interact with oxidoreductases, which are enzymes that catalyze oxidation-reduction reactions. The nitro group in 2-(5-nitro-1H-indazol-1-yl)ethanol can undergo reduction, leading to the formation of reactive intermediates that can further interact with cellular components .
Cellular Effects
The effects of 2-(5-nitro-1H-indazol-1-yl)ethanol on various types of cells and cellular processes are diverse. This compound can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, the reduction of the nitro group in 2-(5-nitro-1H-indazol-1-yl)ethanol can generate reactive nitrogen species, which can affect signaling pathways such as the nitric oxide pathway. Additionally, this compound can alter gene expression by interacting with transcription factors and other regulatory proteins .
Molecular Mechanism
At the molecular level, 2-(5-nitro-1H-indazol-1-yl)ethanol exerts its effects through various mechanisms. One key mechanism involves the binding of the compound to specific biomolecules, such as enzymes and receptors. This binding can lead to the inhibition or activation of the target biomolecule, resulting in changes in cellular function. For instance, the interaction of 2-(5-nitro-1H-indazol-1-yl)ethanol with oxidoreductases can inhibit their activity, leading to alterations in cellular redox balance . Additionally, the compound can modulate gene expression by binding to DNA or interacting with transcription factors .
Temporal Effects in Laboratory Settings
The effects of 2-(5-nitro-1H-indazol-1-yl)ethanol can change over time in laboratory settings. This compound is relatively stable under standard laboratory conditions, but it can undergo degradation over extended periods. The degradation products of 2-(5-nitro-1H-indazol-1-yl)ethanol can have different biochemical properties and may affect cellular function differently. Long-term studies have shown that prolonged exposure to 2-(5-nitro-1H-indazol-1-yl)ethanol can lead to cumulative effects on cellular processes, such as oxidative stress and DNA damage .
Dosage Effects in Animal Models
The effects of 2-(5-nitro-1H-indazol-1-yl)ethanol vary with different dosages in animal models. At low doses, this compound can have beneficial effects, such as antimicrobial activity. At higher doses, 2-(5-nitro-1H-indazol-1-yl)ethanol can exhibit toxic effects, including hepatotoxicity and nephrotoxicity. Threshold effects have been observed, where a specific dosage range is required to achieve the desired therapeutic effect without causing adverse effects .
Metabolic Pathways
2-(5-nitro-1H-indazol-1-yl)ethanol is involved in various metabolic pathways, primarily those related to the reduction of the nitro group. Enzymes such as nitroreductases play a crucial role in the metabolism of this compound. The reduction of the nitro group leads to the formation of reactive intermediates, which can further participate in biochemical reactions. These metabolic processes can affect the overall metabolic flux and levels of metabolites within the cell .
Transport and Distribution
The transport and distribution of 2-(5-nitro-1H-indazol-1-yl)ethanol within cells and tissues are mediated by specific transporters and binding proteins. This compound can be taken up by cells through passive diffusion or active transport mechanisms. Once inside the cell, 2-(5-nitro-1H-indazol-1-yl)ethanol can bind to intracellular proteins, affecting its localization and accumulation. The distribution of this compound within tissues can influence its overall bioavailability and therapeutic efficacy .
Subcellular Localization
The subcellular localization of 2-(5-nitro-1H-indazol-1-yl)ethanol is determined by various factors, including targeting signals and post-translational modifications. This compound can be directed to specific cellular compartments, such as the mitochondria or nucleus, where it can exert its effects. The localization of 2-(5-nitro-1H-indazol-1-yl)ethanol within subcellular compartments can influence its activity and function, as well as its interactions with other biomolecules .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5-nitro-1H-indazol-1-yl)ethanol typically involves the nitration of 1H-indazole followed by the introduction of the ethanol group. One common method includes the following steps:
Nitration: 1H-indazole is nitrated using a mixture of concentrated nitric acid and sulfuric acid to introduce the nitro group at the 5-position.
Alkylation: The nitrated indazole is then reacted with ethylene oxide or ethylene chlorohydrin under basic conditions to introduce the ethanol group at the 2-position.
Industrial Production Methods
Industrial production methods for 2-(5-nitro-1H-indazol-1-yl)ethanol may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, efficient catalysts, and optimized reaction conditions to maximize yield and minimize by-products.
Análisis De Reacciones Químicas
Types of Reactions
2-(5-Nitro-1H-indazol-1-yl)ethanol can undergo various chemical reactions, including:
Oxidation: The ethanol group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas with a palladium catalyst or iron powder in acidic conditions.
Substitution: The nitro group can participate in nucleophilic aromatic substitution reactions, where it is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Hydrogen gas (H2) with a palladium catalyst or iron powder in hydrochloric acid (HCl).
Substitution: Sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) in methanol or ethanol.
Major Products Formed
Oxidation: 2-(5-nitro-1H-indazol-1-yl)acetaldehyde or 2-(5-nitro-1H-indazol-1-yl)acetic acid.
Reduction: 2-(5-amino-1H-indazol-1-yl)ethanol.
Substitution: Various substituted indazole derivatives depending on the nucleophile used.
Mecanismo De Acción
The mechanism of action of 2-(5-nitro-1H-indazol-1-yl)ethanol involves its interaction with biological molecules. The nitro group can undergo bioreduction to form reactive nitrogen species, which can damage cellular components such as DNA, proteins, and lipids. This can lead to cell death, making it a potential antimicrobial and anticancer agent. The ethanol group may enhance its solubility and facilitate its interaction with biological targets.
Comparación Con Compuestos Similares
Similar Compounds
2-(5-Nitro-1H-imidazol-1-yl)ethanol: Similar structure but with an imidazole ring instead of an indazole ring.
5-Nitro-1H-indazole: Lacks the ethanol group, making it less soluble and potentially less reactive.
2-(5-Amino-1H-indazol-1-yl)ethanol: The amino group replaces the nitro group, altering its reactivity and biological activity.
Uniqueness
2-(5-Nitro-1H-indazol-1-yl)ethanol is unique due to the combination of the nitro group and the ethanol group on the indazole ring. This combination imparts specific chemical properties, such as increased solubility and reactivity, making it a valuable compound for various scientific and industrial applications.
Propiedades
IUPAC Name |
2-(5-nitroindazol-1-yl)ethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9N3O3/c13-4-3-11-9-2-1-8(12(14)15)5-7(9)6-10-11/h1-2,5-6,13H,3-4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ARJLAPREGBZGMU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1[N+](=O)[O-])C=NN2CCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9N3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90676556 | |
| Record name | 2-(5-Nitro-1H-indazol-1-yl)ethan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90676556 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
207.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1056619-14-7 | |
| Record name | 2-(5-Nitro-1H-indazol-1-yl)ethan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90676556 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4,5,6,7,8,9,10,11,12,13-Decahydrocyclododeca[b]thiophene-2-carbonyl chloride](/img/structure/B1452719.png)


